N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary targets are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . It exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The affected pathway is the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound inhibits cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of cancer cells . These effects contribute to its potential as a cancer therapeutic .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent activities against FGFR1, 2, and 3 . This suggests that N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may interact with these enzymes and potentially others in the cell.
Cellular Effects
In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that similar compounds exert their effects by inhibiting FGFR1, 2, and 3 . This inhibition results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biological Activity
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N5O3S, with a molecular weight of approximately 393.46 g/mol. Its structure features multiple heterocyclic rings which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It has been suggested that the compound may act as an inhibitor of various kinases and enzymes involved in critical cellular processes.
Potential Targets
- D-amino acid oxidase (DAAO) : Inhibition of DAAO can enhance the bioavailability of D-serine, a neuromodulator involved in neurotransmission.
- Cyclin-dependent kinases (CDKs) : The compound may exhibit inhibitory effects on CDK activity, which is crucial for cell cycle regulation.
Pharmacological Activity
Recent studies have reported various pharmacological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives related to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that certain analogs inhibit cancer cell proliferation with IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT116 .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.46 |
HCT116 | 0.03 |
Neuroprotective Effects
The inhibition of DAAO by this compound suggests potential neuroprotective effects through the modulation of D-serine levels in the brain. Increased D-serine availability may enhance NMDA receptor signaling, which is vital for synaptic plasticity and cognitive functions .
Case Studies
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
- Study on Anticancer Effects :
- Neuropharmacology Research :
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-24-9-5-15-6-10-25(22(28)21(15)24)12-8-23-31(29,30)18-13-16-3-4-19(27)26-11-7-17(14-18)20(16)26/h5-6,9-10,13-14,23H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLOVRKWCVQCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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